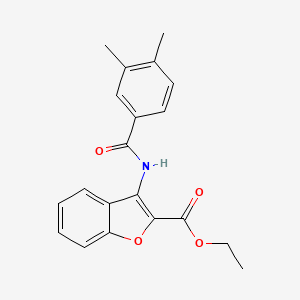

3-(3,4-二甲基苯甲酰氨基)苯并呋喃-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofurans are a class of compounds that show a broad range of biological activity . Some derivatives of benzofuran-3-carboxylic acid have been identified and patented in recent years as promising drug candidates .

Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters, such as Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate, has seen recent progress in the development of heterocyclization methods . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the construction of two fused rings from nonaromatic precursors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-3-carboxylate esters include a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .科学研究应用

环戊并[b]苯并呋喃衍生物的一步合成

3-(3,4-二甲基苯甲酰氨基)苯并呋喃-2-羧酸乙酯及其相关化合物是合成复杂环状结构的关键中间体。例如,Yamashita 等人 (1995) 展示了从 3-取代香豆素中一步合成 2-取代环戊并[b]苯并呋喃-3-醇衍生物的新方法,突出了苯并呋喃衍生物在有机合成中的多功能性 Yamashita, M., Okuyama, K., Kawasaki, I., & Ohta, S. (1995)。

合成和生物活性

Mubarak 等人 (2007) 探索了新型苯并呋喃衍生物(包括 3-[(烷基氨基)甲基]-6-甲氧基-1-苯并呋喃-2-羧酸乙酯)的合成和表征,证明了它们在体外抗 HIV 活性方面的潜力。这项工作强调了苯并呋喃衍生物在药物化学和药物开发中的潜力 Mubarak, M., Salih, K. S. M., Ayoub, M. T., Saadeh, H. A., & Al-Masoudi, N. (2007)。

喹啉衍生物的简便合成

Gao 等人 (2011) 描述了一种新型含亚甲二氧基的 2-(苯并呋喃-2-基)-喹啉-3-羧酸衍生物的经济高效合成方法,展示了苯并呋喃衍生物在创建具有潜在药物化学应用的喹啉基化合物的合成效用 Gao, W., Liu, J., Jiang, Y., & Li, Y. (2011)。

抗氧化和抗炎活性

Madhavi 和 Sreeramya (2017) 合成了并评估了一系列化合物,包括 2-(2-氰基-3-(取代苯基)丙烯酰胺)-4,5-二甲基噻吩-3-羧酸乙酯,以了解它们的体外抗氧化和体内抗炎活性。他们的研究结果突出了苯并呋喃衍生物在解决氧化应激和炎症方面的治疗潜力 Madhavi, K., & Sreeramya, G. (2017)。

结构见解和晶体学

Choi 等人 (2009) 对 2-(3-乙基硫代-5-氟-1-苯并呋喃-2-基)乙酸乙酯等化合物的研究为苯并呋喃衍生物的晶体结构提供了宝贵的见解。他们的工作有助于我们了解这些化合物的分子间相互作用和结构特征 Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009)。

未来方向

作用机制

Target of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

The mode of action of benzofuran compounds can vary widely depending on their specific structure and the biological system they interact with. Some benzofuran compounds have been found to inhibit specific enzymes or interact with cellular receptors .

Biochemical Pathways

Benzofuran compounds can affect various biochemical pathways due to their diverse biological activities. For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells, suggesting they may affect pathways related to cell proliferation .

Result of Action

The molecular and cellular effects of benzofuran compounds can be diverse due to their wide range of biological activities. Some benzofuran derivatives have been found to have anti-tumor activity, suggesting they may induce cell death in cancer cells .

属性

IUPAC Name |

ethyl 3-[(3,4-dimethylbenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-4-24-20(23)18-17(15-7-5-6-8-16(15)25-18)21-19(22)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOIELQSQBSSKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid](/img/structure/B2939337.png)

![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)

![N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide](/img/structure/B2939345.png)

![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2939354.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2939356.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2939357.png)